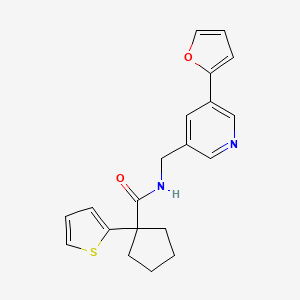

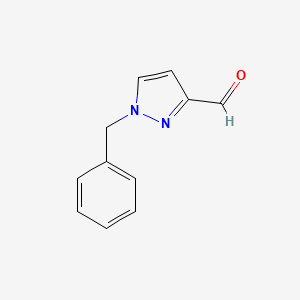

![molecular formula C24H23Cl2N5 B2386229 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 896833-38-8](/img/structure/B2386229.png)

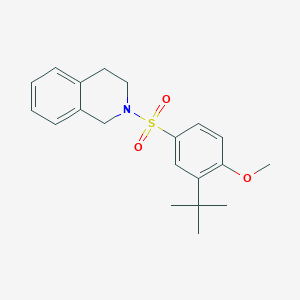

7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is a synthetic derivative that has been studied for its antimicrobial properties . It’s part of a class of important synthetic antimicrobial agents known as fluoroquinolones, which are used broadly and effectively in clinics for infectious diseases .

Synthesis Analysis

The synthesis of this compound involves a range of fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position . The synthesis process involves evaporation of solvent under vacuum, and the residue is purified by silica gel chromatography .Physical And Chemical Properties Analysis

The compound has a melting point of 215–216 °C . Its UV λ max (DCM/EtOH = 3:2) nm (log ε) is 240.4 (9.22) . The 1H-NMR (DMSO-d6) δ and 13C-NMR (CDCl3) δ values are also provided .Scientific Research Applications

Adenosine Receptor Affinity and Selectivity

Research on derivatives of 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine, specifically those substituted with aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties, highlights their potential targeting of human adenosine A1 and/or A2A receptor subtypes. The modifications in the molecular structure affect their affinity and selectivity towards these receptors, which are critical in various physiological processes including neuromodulation and inflammatory response (Squarcialupi et al., 2017).

Antimicrobial Activity

Compounds structurally related to 7-(4-(4-Chlorobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine have shown antimicrobial properties. Specifically, modifications on the pyrazolo[1,5-a]pyrimidine scaffold have been associated with in vitro activities against a panel of Gram-positive and Gram-negative bacteria (Al-Turkistani et al., 2011).

Structural Characterization and Biological Activity

Further studies on the structural characterization of compounds with similar core structures, including isothiazolopyridines and pyrazolopyrimidines, have provided insights into their potential as analgesic agents. These studies not only elucidate the molecular basis of their activity but also explore the correlation between molecular conformation and biological efficacy (Karczmarzyk & Malinka, 2008).

Novel Synthetic Approaches

Innovation in synthetic methodologies for pyrazolo[1,5-a]pyrimidines and related compounds underscores the versatility of these scaffolds in medicinal chemistry. Novel synthetic routes have been developed to access a variety of derivatives, enabling the exploration of their pharmacological properties and potential therapeutic applications (Drev et al., 2014).

Mechanism of Action

The compound shows promising growth inhibition of ciprofloxacin-resistant P. aeruginosa (CRPA) with MIC values as low as 16 μg/mL, which is 16-fold more potent than ciprofloxacin . This suggests that it could be a potential candidate for treating infections caused by ciprofloxacin-resistant bacteria.

properties

IUPAC Name |

3-(4-chlorophenyl)-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl2N5/c1-17-14-23(30-12-10-29(11-13-30)16-18-2-6-20(25)7-3-18)31-24(28-17)22(15-27-31)19-4-8-21(26)9-5-19/h2-9,14-15H,10-13,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYNXZCATXQRKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)

![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)